6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
The compound has been explored for its use in the synthesis of various heterocyclic compounds. Studies have shown its potential in the synthesis of pyrano[2,3-c]pyrazole derivatives, which are significant in the field of medicinal chemistry due to their antimicrobial properties (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, research indicates its utility as a building block in organic chemistry for developing biologically important heterocyclic compounds (Patel, 2017).
Corrosion Inhibition
The compound's derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate their effectiveness in this role, with inhibition efficiencies reaching up to 96.1% under certain conditions (Yadav, Gope, Kumari, & Yadav, 2016).
Catalysis in Organic Synthesis
Various studies have focused on the use of 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in catalyzed synthesis reactions. This includes its involvement in one-pot, three-component condensations and other multi-component reactions that are integral to creating complex molecular structures in organic synthesis (Shinde et al., 2008).
Antitumor and Antimicrobial Potential
Several studies have synthesized derivatives of this compound to explore their antitumor and antimicrobial properties. These derivatives show significant activity against various human cancer cell lines and microbial agents, indicating the compound's potential in pharmacological applications (Hafez & El-Gazzar, 2015).
Green Chemistry Applications
The compound has been utilized in research focusing on green chemistry principles. Studies have demonstrated its use in environmentally friendly synthesis methods, aiming to reduce the use of hazardous solvents and improve the efficiency of chemical processes (Ilovaisky et al., 2014).
Nanoformulation in Cancer Treatment
There is ongoing research into the nanoformulation of derivatives of this compound for potential use in cancer treatment. Such studies involve encapsulating the compound in nanostructures to improve its physicochemical properties and therapeutic efficacy (Sun et al., 2019).
Properties
IUPAC Name |
6-amino-3-methyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-4-7-8(5-12)10(13)16-11-9(7)6(2)14-15-11/h7H,3-4,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLMCWATYLQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(OC2=NNC(=C12)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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